N-Dansyl-1-(2-methoxyphenyl)piperazine
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Overview
Description
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to a naphthalenamine moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, pyridine.
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with similar pharmacological properties.
Uniqueness
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGCLFAGGBOEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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